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Diphenylamine Sulfonic Acid

Cat. No.: B093892
CAS No.: 101-57-5
M. Wt: 249.29 g/mol
InChI Key: HYKDWGUFDOYDGV-UHFFFAOYSA-N
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Description

Historical Context of Its Discovery and Initial Research Applications

The story of Diphenylamine (B1679370) Sulfonic Acid begins with its parent compound, diphenylamine, which was discovered in 1864. wikipedia.org Early research established diphenylamine as a sensitive reagent for detecting oxidizing agents, leading to its use in testing for nitrates and nitrites. wikipedia.org However, the low aqueous solubility of diphenylamine limited its broader application.

This limitation was addressed by the introduction of its sulfonated derivative, Diphenylamine Sulfonic Acid. In the early 1930s, researchers L. A. Sarver and I. M. Kolthoff formally introduced this compound as a new oxidation-reduction indicator. acs.org Their work, published in the Journal of the American Chemical Society in 1931, highlighted its advantages, particularly its improved solubility in water compared to diphenylamine, making it a more practical and effective reagent for volumetric analysis. wikipedia.orgacs.org Subsequent research in 1933 further explored its use as a reagent for the colorimetric determination of nitrates, solidifying its role in analytical chemistry. acs.org

Evolution of Research Interests in this compound

Initial research focused on establishing this compound as a reliable endpoint indicator in redox titrations. Its distinct and sharp color change from a colorless or pale green reduced form to a deep violet oxidized form made it highly valuable for this purpose.

Over time, research evolved from simple qualitative and titrimetric applications to more sophisticated quantitative methods. A key development in this evolution was the refinement of its use in the specific and quantitative determination of nitrate (B79036) ions. While it was known as a very sensitive redox indicator for nitrates, early attempts to create stable reagents for precise quantitative analysis were not entirely successful. google.com A 1977 patent detailed a method for creating a stable reagent for the quantitative determination of nitrate ions, which included this compound as a key component. google.com This demonstrated a shift towards creating more robust and specific analytical tools based on the compound's properties. The primary advantage driving this evolution remained its superior solubility and reliability as a redox indicator compared to the parent diphenylamine. wikipedia.org

Contemporary Significance and Emerging Research Directions

In recent years, the application of this compound has expanded beyond traditional analytical chemistry into new and diverse fields of research.

One significant contemporary application is in pharmaceutical analysis. A 2017 study demonstrated its use as a spectrophotometric reagent for the micro-determination of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen and Indomethacin. ekb.eg In this method, the redox reaction between the indicator and the drugs allows for their quantification in pure and pharmaceutical forms. ekb.eg

Perhaps the most novel research direction involves materials science and the development of conductive polymers. A 2013 study reported the synthesis of poly(this compound), a water-soluble conductive polymer. researchgate.net This polymer and its derivatives were investigated for their humidity-sensing properties. The research found that thin films of a copolymer incorporating poly(this compound) exhibited high humidity sensitivity, with impedance changing significantly across different humidity levels, showing potential for use in electronic humidity sensors. researchgate.net This represents a significant leap from its original use, showcasing the compound's adaptability in the development of advanced functional materials.

Data Tables

Table 1: Chemical Properties of Diphenylamine-4-Sulfonic Acid

PropertyValue
CAS Registry Number 101-57-5
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Synonyms 4-(Phenylamino)benzenesulfonic acid, N-Phenylsulfanilic acid
Appearance White or yellowish powder
Melting Point 206 °C

Source: nih.govcas.org

Table 2: Evolution of Research Applications

EraKey Research ApplicationField of StudyKey Findings/Significance
Early 20th Century Oxidation-Reduction IndicatorAnalytical ChemistryIntroduced as a water-soluble alternative to diphenylamine for titrations and nitrate detection. wikipedia.orgacs.org
Mid 20th Century Quantitative Nitrate DeterminationEnvironmental/Analytical ChemistryIncorporated into stable reagent formulations for the precise, quantitative measurement of nitrate ions. google.com
21st Century Spectrophotometric AnalysisPharmaceutical ScienceUsed as a reagent in redox-based methods for the micro-determination of active pharmaceutical ingredients. ekb.eg
Emerging Research Conductive Polymer PrecursorMaterials ScienceSynthesized into polymers for applications in electronic devices, such as humidity sensors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3S B093892 Diphenylamine Sulfonic Acid CAS No. 101-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-anilinobenzenesulfonic acid
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InChI

InChI=1S/C12H11NO3S/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H,(H,14,15,16)
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InChI Key

HYKDWGUFDOYDGV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O
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Molecular Formula

C12H11NO3S
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DSSTOX Substance ID

DTXSID1059234
Record name Benzenesulfonic acid, 4-(phenylamino)-
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Molecular Weight

249.29 g/mol
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Physical Description

Solid; Turns blue on light exposure; [Merck Index]
Record name N-Phenylsulfanilic acid
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CAS No.

101-57-5
Record name Diphenylamine-4-sulfonic acid
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Record name Sulfodiphenylamine
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Record name DIPHENYLAMINE-4-SULFONIC ACID
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Synthetic Methodologies and Reaction Mechanisms

Classical Synthesis Routes

Traditional methods for synthesizing Diphenylamine (B1679370) Sulfonic Acid have been foundational in industrial organic chemistry. These routes typically involve direct sulfonation or multi-step processes starting from nitroaromatic compounds.

One of the most direct methods for preparing Diphenylamine Sulfonic Acid is the electrophilic sulfonation of diphenylamine itself. This process typically involves reacting diphenylamine with a strong sulfonating agent, such as concentrated sulfuric acid, at elevated temperatures. chemicalbook.com

The reaction proceeds by heating diphenylamine with concentrated sulfuric acid. To drive the reaction towards completion, water, a byproduct of the electrophilic substitution, is removed under reduced pressure. chemicalbook.com Following the sulfonation step, the reaction mixture undergoes a hydrolysis transposition reaction. chemicalbook.com The final product is often isolated as a salt, for example, by adding a barium hydroxide (B78521) solution to precipitate the product as barium diphenylaminesulfonate, which can then be purified. chemicalbook.comgoogle.com An alternative final step involves neutralization with sodium carbonate and subsequent precipitation with barium chloride. chemicalbook.com

Table 1: Reaction Parameters for Classical Sulfonation of Diphenylamine chemicalbook.com

Parameter Value / Reagent Purpose
Starting Material Diphenylamine The aromatic amine to be sulfonated.
Sulfonating Agent Concentrated Sulfuric Acid Provides the electrophile for the reaction.
Temperature 160 °C To provide activation energy for the reaction.
Pressure Reduced To distill off water and drive the equilibrium.
Hydrolysis Temp. 125 °C To facilitate the hydrolysis transposition reaction.

An alternative classical route involves the reduction of a nitrated precursor. While direct reduction of a nitrated this compound is the ideal pathway, related syntheses illustrate the general principle. Generally, the synthesis of aromatic amino sulfonic acids can be achieved by the reduction of corresponding nitroaromatic sulfonic acids. scirp.org The Zinin reduction, which uses negative divalent sulfur reagents (like sodium sulfide (B99878) or ammonium (B1175870) sulfide), is a versatile method for converting nitroarenes to arylamines. sciencemadness.org

Another approach involves the concurrent reduction of nitro groups and elimination of the sulfonic acid group. google.com For instance, 2,4-dinitrobenzenesulfonate (B1228243) can be reduced using sulfur dioxide in an aqueous sulfuric acid medium at elevated temperatures. google.com This process can reduce one or both nitro groups to primary amino groups while also cleaving the sulfonic acid group from the aromatic ring. google.com A more complex synthesis involves condensing 4-chloro-3-nitro-benzene sulfonic acid with an aromatic diamine, followed by a reduction step to form the final diamino-diphenylamine-sulfonic acid. google.com These examples showcase the fundamental chemical strategy of using nitro-group reduction as a key step in forming amino-substituted aromatic sulfonic acids. scirp.orggoogle.com

Advanced Synthesis Approaches

Modern synthetic strategies aim to improve upon classical methods by offering milder reaction conditions, higher yields, lower costs, and reduced environmental impact. scirp.orgscirp.org

The use of sulfur trioxide (SO₃) as a sulfonating agent represents a significant advancement. scirp.orgscirp.org This method allows for a one-step synthesis under comparatively mild conditions. scirp.org In a typical procedure, the aromatic amine is dissolved in a solvent like 1,2-dichloroethane (B1671644), and sulfur trioxide is added slowly. scirp.org The reaction proceeds at a moderate temperature (e.g., 60°C) for several hours. scirp.org This approach is noted for its simple operation, low cost, and high yield, offering a more sustainable alternative to traditional methods that use large quantities of fuming sulfuric acid. scirp.orgscirp.org

Table 2: Research Findings for One-Step SO₃ Sulfonation scirp.org

Substrate Reagent Solvent Temperature Reaction Time Yield

Chlorosulfonic acid is a highly reactive sulfonating agent that can be used for the synthesis of sulfonic acids. scirp.orgscirp.org Its high reactivity stems from the molecular structure, which facilitates the replacement of hydrogen atoms on an aromatic ring with a sulfonic acid group (-HSO₃). scirp.org The reaction with aniline (B41778) compounds is typically rapid. scirp.org The synthesis can be performed by dissolving the starting amine in a solvent such as 1,2-dichlorobenzene, heating the mixture, and then slowly adding chlorosulfonic acid. scirp.org The high reactivity of chlorosulfonic acid makes it an effective reagent, though it requires careful handling. scirp.orgscirp.org This method has been applied to various aromatic compounds, including o-nitrochlorobenzene and acetophenone. google.comacs.org

A novel and advanced approach involves the use of direct eutectic crystallization. scirp.orgscirp.org This method is based on the formation of a deep eutectic solvent (DES), which is a mixture of two or more components that results in a melting point significantly lower than that of the individual components. researchgate.net A DES is formed through specific intermolecular interactions, typically between a hydrogen bond donor and a hydrogen bond acceptor, which prevent the crystallization of the individual components. researchgate.netgoogle.com In the context of sulfonation, a direct eutectic crystallization can be achieved between the raw amine material and ordinary sulfuric acid, leading to the formation of the sulfonated compound. scirp.orgscirp.org This technique represents a modern, solvent-minimizing approach to chemical synthesis. scirp.org

Mechanistic Investigations of Sulfonation Reactions

The sulfonation of diphenylamine is a classic electrophilic aromatic substitution reaction. The mechanism, however, can be influenced by the choice of sulfonating agent and the reaction conditions. Commonly employed sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid, and sulfur trioxide (SO₃). scirp.orgscirp.org

With concentrated sulfuric acid, the reaction typically requires high temperatures, often around 160°C. chemicalbook.com At this temperature, the electrophile is believed to be SO₃, which is present in equilibrium in the concentrated acid. The reaction proceeds through the formation of a sigma complex (or Wheland intermediate), where the SO₃ group attaches to the aromatic ring, temporarily disrupting its aromaticity. A subsequent deprotonation step, often facilitated by a base such as the HSO₄⁻ ion, restores the aromaticity of the ring and yields the sulfonic acid product. wikipedia.org The removal of water under reduced pressure during the reaction drives the equilibrium towards the products. chemicalbook.com

Investigations into the sulfonation of related aromatic amines, such as m-phenylenediamine (B132917), have provided further insight. scirp.orgscirp.org These studies have utilized various analytical techniques to probe the reaction pathways:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure of the final products and identify the positions of sulfonation. scirp.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : Helps in identifying the functional groups present, confirming the addition of the sulfonic acid group (-SO₃H) to the diphenylamine structure. scirp.orgscirp.org

Mass Spectrometry (MS) : Allows for the determination of the molecular weight of the products, confirming mono- or di-sulfonation. scirp.org

UV-Visible Spectroscopy : Can be used to monitor the reaction progress and characterize the electronic structure of the synthesized compounds. scirp.orgscirp.org

When using more reactive sulfonating agents like chlorosulfonic acid or sulfur trioxide, the reaction conditions can often be milder. scirp.orgscirp.org For instance, the reaction of m-phenylenediamine with SO₃ in 1,2-dichloroethane can proceed efficiently. scirp.org The mechanism is similar, involving the electrophilic attack of SO₃. Mechanistic studies on the electropolymerization of diphenylamine have also shed light on the initial oxidation steps, where radical cations are formed, which are key intermediates in many reactions of diphenylamine. researchgate.net

Strategies for Controlling Product Isomers and Purity in Synthesis

The primary challenge in the synthesis of this compound is controlling the position of the sulfonic acid group on the phenyl rings and minimizing the formation of unwanted isomers and byproducts. The substitution is directed by the activating, ortho-, para-directing amino group (-NH-). Therefore, sulfonation is expected to occur primarily at the para-positions (position 4 and 4'), with some potential for ortho-substitution (position 2 and 2'). The formation of di-sulfonated products is also possible, especially under harsh reaction conditions.

Several strategies are employed to control the isomeric distribution and enhance the purity of the desired product, most commonly diphenylamine-4-sulfonic acid.

Control of Reaction Conditions: The choice of reaction parameters is critical in directing the outcome of the sulfonation. Temperature, reaction time, and the ratio of reactants are all key variables. For example, a specific procedure for synthesizing the barium salt of diphenylamine-4-sulfonic acid involves heating diphenylamine with concentrated sulfuric acid at 160°C for one hour while distilling off water. chemicalbook.com Incomplete sulfonation can be addressed by extending the reaction time and removing more water. chemicalbook.com This careful control helps to favor the formation of the mono-sulfonated product.

Selective Precipitation and Crystallization: One of the most effective methods for isolating a specific isomer is through selective precipitation. After the sulfonation reaction, the reaction mixture is often diluted with water. The desired sulfonic acid derivative can then be precipitated as a salt. A common industrial method involves the addition of barium hydroxide to the hot aqueous solution. chemicalbook.com The barium salt of diphenylamine-4-sulfonic acid is sparingly soluble and precipitates out, allowing for its separation from more soluble isomers and impurities by filtration. chemicalbook.com Subsequent treatment with sodium carbonate can be used to adjust the pH and remove excess barium ions before final product isolation. chemicalbook.com Similarly, adjusting the pH with hydrochloric acid can be used to precipitate the sulfonic acid from solution. google.com

Use of Additives: In related syntheses, such as the preparation of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid, the addition of salts like sodium chloride during the condensation step has been shown to suppress the formation of bis-condensation byproducts. google.com This principle of altering the reaction medium to control side reactions is applicable to improving the purity of this compound as well.

Purification of Starting Materials: The purity of the final product is highly dependent on the purity of the starting diphenylamine. Technical grade diphenylamine can contain impurities such as aniline and aminobiphenyl isomers. google.com Methods have been developed to purify diphenylamine before sulfonation, including the use of cationic exchange resins with sulfonic acid functionality to selectively remove primary amine impurities. google.com Another approach involves washing freshly granulated diphenylamine with a solvent that dissolves impurities without significantly dissolving the diphenylamine itself. google.com

The table below summarizes key strategies for controlling product purity.

StrategyMethodPurposeReference
Reaction Control Heating at a specific temperature (e.g., 160°C) and time with removal of water.To drive the reaction to completion and favor mono-sulfonation. chemicalbook.com
Selective Precipitation Addition of barium hydroxide to the reaction mixture after dilution.To precipitate the desired diphenylamine-4-sulfonic acid as its less soluble barium salt, separating it from impurities. chemicalbook.com
pH Adjustment Precipitation of the product by adjusting the pH of the solution with acid.To isolate the sulfonic acid product from the solution. google.com
Starting Material Purification Treating technical grade diphenylamine with a cationic exchange resin or a selective solvent wash.To remove impurities like aniline from the starting material, preventing their carryover into the final product. google.comgoogle.com

By employing a combination of these strategies—controlling reaction conditions, utilizing selective precipitation techniques, and ensuring the purity of the starting materials—it is possible to synthesize this compound with a high degree of isomeric purity.

Redox Chemistry and Indicator Properties

Fundamental Redox Mechanisms of Diphenylamine (B1679370) Sulfonic Acid

The redox activity of diphenylamine sulfonic acid is centered on the nitrogen atom of the amine group and the delocalized π-electron system of the two phenyl rings. The sulfonate group (–SO₃H) enhances the water solubility of the molecule but does not directly participate in the electron transfer process.

Electron Transfer Processes and Oxidation States

The fundamental redox mechanism of this compound involves a two-electron transfer process. In its reduced form, the molecule is colorless. Upon oxidation, it loses two electrons and two protons to form a more conjugated system. iupac.org

Formation of Quinoid (Blue-Violet/Red-Violet) and Reduced (Colorless) Forms

The characteristic color change of this compound is due to the formation of a quinoid structure upon oxidation. The reduced form of this compound is colorless. uoanbar.edu.iqlibretexts.org When oxidized, it is converted to diphenylbenzidine sulfonic acid, which is then further oxidized to a quinoid imonium salt of diphenylbenzidine, which exhibits a vibrant blue-violet or red-violet color. acs.orguoanbar.edu.iqlibretexts.orgekb.eg

The oxidized form is often described as diphenylbenzidine violet. acs.org This colored species is in equilibrium with a greenish-black meriquinoid compound, formed by the reaction of the violet oxidized form with any remaining unoxidized diphenylbenzidine sulfonic acid. acs.org The transition between the colorless reduced form and the colored oxidized form is reversible, making it an excellent indicator for redox titrations. uoanbar.edu.iq

Formal Potential and Its Determinants

The formal potential of a redox indicator is the electrode potential at which the concentrations of the oxidized and reduced forms are equal. For this compound, the formal potential is a critical parameter that determines its suitability for a particular titration.

The formal potential of this compound (used as its sodium or barium salt) in a 0.5M sulfuric acid solution is approximately -0.85 V. slideshare.net In a medium containing 0.5-1M sulfuric acid and 0.5M phosphoric acid, the formal potential is reported to be around -0.76 V. slideshare.net Another source indicates a potential of about 0.59-0.60 V for the transition between the colorless and violet forms. acs.org The presence of acids, such as phosphoric acid, can influence the formal potential. slideshare.net

Spectroscopic Characterization of Redox States

UV-Visible spectroscopy is a key technique for characterizing the different redox states of this compound, providing insights into their electronic structures.

UV-Visible Spectroscopic Studies of Oxidized and Reduced Forms

The reduced form of this compound does not show significant absorption in the visible region, hence it is colorless. iupac.org However, it does absorb in the ultraviolet range, with an absorption maximum (λmax) between 290 and 295 nm in water. turalab.commerckmillipore.comlab-suppliers.comsentezlab.com

The oxidized form, the quinoid structure, exhibits strong absorption in the visible region, which is responsible for its intense color. When prepared in its oxidized blue-violet quinoid form by titration with potassium dichromate in sulfuric acid, it shows an absorption maximum (λmax) at 555 nm. ekb.egresearchgate.net In some spectrophotometric applications involving reactions with other compounds, this oxidized form can lead to the formation of other colored products with different absorption maxima. For instance, its reaction with tryptophan can produce a pink-colored product with an absorption maximum at 522 nm. srce.hr

Analysis of Absorption Maxima (λmax) and Molar Absorptivities (ε)

The spectroscopic properties of this compound and its derivatives are well-documented. The following table summarizes the key data for its different forms.

Formλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent/Medium
Reduced Form (Barium Salt)290 - 295Not specifiedWater
Oxidized Quinoid Form (Blue-Violet)5550.42 x 10⁴2N Sulfuric Acid
Reaction Product with Tryptophan5220.89 x 10⁴Sulfuric Acid

The molar absorptivity of the oxidized blue-violet quinoid form is reported to be 0.42 x 10⁴ L mol⁻¹ cm⁻¹. ekb.eg The reaction product with tryptophan has a significantly higher molar absorptivity of 0.89 x 10⁴ L mol⁻¹ cm⁻¹. srce.hr

Influencing Factors on Redox Behavior

The redox behavior of this compound is not static; it is influenced by its chemical environment, most notably the concentration of acidic media and the ambient temperature. These factors can alter the reaction kinetics and the stability of the indicator, thereby affecting its reliability and effectiveness.

Impact of Acidic Media Concentration (e.g., Sulfuric Acid)

The concentration of the acidic medium, typically sulfuric acid (H₂SO₄), plays a crucial role in the redox activity of this compound. A solution of diphenylamine in concentrated sulfuric acid is initially colorless. blogspot.com For optimal performance as a redox indicator, particularly in titrations such as those involving ferrous ions (Fe²⁺) and dichromate ions (Cr₂O₇²⁻), maintaining a dilute sulfuric acid medium with a pH below 2 is essential to stabilize the redox couple.

The mechanism of the color change is initiated by an oxidizing agent, which converts the diphenylamine to colorless diphenylbenzidine. blogspot.com This is then reversibly oxidized further to produce the intensely colored diphenylbenzidine violet. blogspot.com The presence of a strong acid like sulfuric acid is necessary for these transformations. For instance, in the determination of non-steroidal anti-inflammatory drugs, this compound is prepared in its oxidized, blue-violet quinoid form by titration with potassium dichromate in 2N sulfuric acid. ekb.eg

The acidity of the medium can also affect the kinetics of reactions involving this compound. In studies of its oxidation by persulfate anions, the reaction exhibits clean pseudo-first-order kinetics in highly acidic solutions (Ho -0 to -2.5, maintained by H₂SO₄). cdnsciencepub.com However, deviations from this behavior are observed in less acidic environments (pH 2.5-4), indicating a change in the reaction mechanism. cdnsciencepub.com Furthermore, the addition of phosphoric acid is often required in titrations to form a colorless complex with ferric ions (Fe³⁺), which lowers the formal potential of the Fe(III)/Fe(II) system and ensures a sharper endpoint. du.ac.inkfs.edu.eg

Temperature Effects on Reaction Kinetics and Indicator Stability

Temperature is another critical factor that influences the reaction kinetics and stability of this compound. Studies have shown that an increase in reaction temperature can significantly accelerate the degradation of diphenylamine by persulfate, following a pseudo-first-order kinetic model. researchgate.net

In the context of its use as an indicator for the spectrophotometric determination of certain drugs, the reaction between this compound and the drugs in a sulfuric acid medium is sensitive to temperature variations. ekb.eg Research conducted in a temperature range of 30-90°C indicated that while the reaction rate is affected, the fundamental reaction mechanism between the indicator and the drugs remains unchanged. ekb.eg This suggests that for certain applications, while temperature control is important for consistent reaction times, the qualitative indicator function remains reliable across a range of temperatures.

Comparative Analysis with Other Redox Indicators

To fully appreciate the utility of this compound, it is beneficial to compare its performance with other commonly used redox indicators. This analysis focuses on the sharpness of the endpoint color transition and the stability and interference profiles in various chemical environments.

Evaluation of Endpoint Sharpness and Color Transitions

The effectiveness of a redox indicator is largely determined by the clarity and sharpness of its color change at the equivalence point of a titration. For a sharp color change, the standard potential of the indicator should differ from that of the redox system by at least 0.15V. chemistnotes.com this compound exhibits a distinct color change from a colorless reduced form to a red-violet or deep violet oxidized form. chemistnotes.com

In the titration of ferrous ions with potassium dichromate, diphenylamine provides an intense blue-violet coloration at the endpoint. du.ac.in The transition involves the initial oxidation to the colorless diphenylbenzidine, which is then further oxidized to the colored diphenylbenzidine violet. blogspot.comdu.ac.in However, if left in an excess of a strong oxidizing agent like dichromate, it can be irreversibly oxidized further, forming red or yellow compounds of unknown composition, which can complicate endpoint detection. blogspot.comchemistnotes.com

When compared to other indicators, such as ferroin (B110374), the choice can depend on the specific titration. For the titration of Fe²⁺ with Ce⁴⁺, ferroin is considered a better choice because its transition is extremely sharp, requiring only one to two drops of titrant to complete the color change. asdlib.org this compound, while effective, may have a slightly less abrupt transition. asdlib.org

Table 1: Comparison of Redox Indicator Properties

Indicator Standard Potential (E⁰, V) Color of Oxidized Form Color of Reduced Form
Sodium diphenylamine sulfonate +0.84 Red-violet Colorless
Diphenylamine +0.76 Violet Colorless
Ferroin (1,10-Phenanthroline iron(II) sulfate) +1.06 Cyan Red
Methylene Blue +0.52 Blue Colorless
N-Phenylanthranilic acid +1.08 Violet-red Colorless

| Nitroferroin | +1.25 | Cyan | Red |

Data sourced from multiple references. chemistnotes.comwikipedia.org

Assessment of Stability and Interference Profiles in Diverse Media

The stability of an indicator and its susceptibility to interference are critical for accurate and reliable analytical results. Diphenylamine itself is not readily soluble in water, which is why its more soluble barium or sodium salt of this compound is more commonly used. blogspot.comchemistnotes.com

A significant interference for this compound is the presence of tungstate (B81510) ions and mercury(II) chloride. blogspot.comchemistnotes.com These substances can interfere with the indicator's activity, leading to inaccurate endpoint determinations. The indicator's performance is also pH-dependent to some extent, as its redox reactions often involve protons. wikipedia.org This is in contrast to some metal complex indicators where the color change is solely due to the change in the metal's oxidation state. wikipedia.org

Poly(diphenylamine-4-sulfonic acid) has been noted for its good film-forming properties, electrical conductivity, and excellent thermal and environmental stability, making it suitable for the development of electrochemical sensors. arabjchem.org This suggests a higher degree of stability in certain applications compared to the monomeric form. In comparison to other indicators, the stability can vary. For instance, some indicators may be more resistant to strong oxidizing or reducing environments, or less affected by the presence of specific ions. The choice of indicator must therefore be carefully considered based on the specific chemical matrix of the sample being analyzed.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfuric Acid
Ferrous ions
Dichromate ions
Diphenylamine
Diphenylbenzidine
Potassium dichromate
Persulfate anions
Phosphoric acid
Ferric ions
Ferroin
Tungstate ions
Mercury(II) chloride
Poly(diphenylamine-4-sulfonic acid)
Ce(IV)
Methylene Blue
N-Phenylanthranilic acid
Nitroferroin

Advanced Analytical Applications in Chemical Research

Volumetric Titration Applications

In volumetric analysis, diphenylamine (B1679370) sulfonic acid serves as an excellent internal indicator, providing a sharp and easily detectable end point in various redox titrations.

Diphenylamine sulfonic acid is commonly employed as an indicator in titrations involving potassium dichromate (K₂Cr₂O₇), a strong oxidizing agent. researchgate.net While potassium dichromate solutions are orange and the resulting chromium(III) ions are green, these colors are not intense enough to serve as a self-indicator, necessitating the use of a redox indicator like this compound. researchgate.netlibretexts.org

In these titrations, the indicator undergoes a distinct color change from colorless or green to a deep violet or purple at the equivalence point. academysavant.comuwimona.edu.jm This color change is sharp and brilliant, making it highly suitable for accurate endpoint detection. electronicsandbooks.com The presence of orthophosphoric acid is often required to adjust the electrode potential of the system, ensuring the indicator changes color at the correct point. du.ac.inkfs.edu.eg

The titration is typically carried out in a sulfuric acid medium. uwimona.edu.jm As the potassium dichromate solution is added, the Fe²⁺ is consumed. At the end point, the first excess of dichromate ions oxidizes the this compound indicator, resulting in a color change from green to a distinct violet or purple. uwimona.edu.jm To ensure a sharp end point, phosphoric acid is added to complex with the Fe³⁺ ions formed during the titration, which helps to lower the reduction potential of the Fe³⁺/Fe²⁺ couple. uwimona.edu.jmkfs.edu.eg

Table 1: Key Parameters in the Titration of Ferrous Iron with Potassium Dichromate using this compound Indicator

ParameterDescription
Titrant Potassium Dichromate (K₂Cr₂O₇)
Analyte Ferrous Iron (Fe²⁺)
Indicator This compound
Indicator Color Change Green to Violet/Purple
Acid Medium Sulfuric Acid (H₂SO₄)
Additive Phosphoric Acid (H₃PO₄)

This compound is a crucial reagent in the Walkley-Black method, a widely used procedure for determining the organic carbon content in soil and other environmental samples. uga.eduresearchgate.net This method involves the wet oxidation of organic matter by a known excess of potassium dichromate in a concentrated sulfuric acid medium. fao.orgfao.org

After the oxidation of the organic carbon is complete, the unreacted excess of potassium dichromate is determined by back-titration with a standard solution of ferrous ammonium (B1175870) sulfate. uga.eduagr.gc.ca Barium diphenylamine sulfonate is often used as the indicator in this back-titration. fao.orgagr.gc.ca The end point is marked by a sharp color change from a turbid blue or green to a reddish/maroon, indicating the complete reaction of the excess dichromate. uga.edufao.org

Spectrophotometric and Colorimetric Methods

The ability of this compound to form colored complexes or to undergo color-changing redox reactions is exploited in various spectrophotometric and colorimetric methods for the quantification of specific analytes.

Diphenylamine-4-sulfonic acid sodium salt can be used as a chelating agent for the spectrophotometric determination of iron(III). researchgate.net It forms a red-colored complex with iron(III) in an acetate buffer at a pH of 5.50, and the absorbance of this complex is measured at 410 nm. researchgate.netresearchgate.net This method offers a simple, sensitive, and fast way to determine trace amounts of iron(III) in environmental samples like river and seawater. researchgate.netgeomar.de The method has a linear determination range between 5 µg L⁻¹ and 200 µg L⁻¹. researchgate.net

For the determination of nitrates, a method has been developed where diphenylamine-4-sulfonic acid is used to reduce nitrates to nitrites in a strong sulfuric acid medium. researchgate.neticm.edu.pl The resulting nitrites are then diazotized with sulfanilic acid and coupled with N-(1-naphtyl)-ethylenediamine to form a colored azo complex, which is measured spectrophotometrically at 550 nm. researchgate.neticm.edu.pl This method is applicable for nitrate (B79036) concentrations in the range of 1-20 μg mL⁻¹. icm.edu.pl Another approach involves the direct colorimetric determination of nitrates using a sulfuric acid solution of this compound. acs.orgdocumentsdelivered.com

Diphenylamine sulfonate (DPAS) has been successfully utilized as a redox indicator in the spectrophotometric micro-determination of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ketoprofen and Indomethacin. ekb.egekb.egscinito.ai In this method, DPAS is first oxidized with potassium dichromate in a sulfuric acid solution to its blue-violet quinoid form, which exhibits a maximum absorbance at 555 nm. ekb.egekb.eg

This oxidized form of DPAS then reacts with the NSAIDs, leading to the formation of red products. ekb.egekb.eg The reaction stoichiometry between the drug and the indicator has been found to be 1:1 and 2:1. ekb.eg This method allows for the quantification of these drugs in the microgram per milliliter range. ekb.egekb.eg

Table 2: Spectrophotometric Micro-determination of NSAIDs using Diphenylamine Sulfonate

NSAIDWavelength of Maximum Absorbance (λmax)Linear Concentration Range (μg mL⁻¹)
Ketoprofen555 nm5.1 - 50.9
Indomethacin550 nm10.7 - 71.6

Integration with Flow Injection Analysis (FIA) Systems

Flow Injection Analysis (FIA) is a highly efficient, automated method for chemical analysis where a sample is injected into a continuously flowing carrier stream. wikipedia.orgjocpr.com This stream transports the sample to a detector, often after merging with reagent streams to initiate a chemical reaction. wikipedia.orgjocpr.com The core principles of FIA include reproducible sample injection, controlled dispersion of the sample zone, and precise timing of the analytical process, which make it a robust technique for a wide range of applications, including environmental and clinical analysis. jocpr.comnih.gov

The integration of redox indicators like this compound into FIA systems is a logical extension of their analytical utility. In such a system, the indicator could be part of the reagent stream, reacting with the injected analyte within a reaction coil. The product of this reaction would then flow through a detector, typically a spectrophotometer, which measures the resulting color change. jocpr.com The main advantages of FIA are the high sample throughput, reduced reagent consumption, and the potential for miniaturization and automation. slideshare.net The versatility of FIA allows for various configurations, such as reversed FIA where the reagent is injected into a sample stream, and stopped-flow techniques that extend reaction times for kinetic studies. Given its function as a redox indicator, this compound is a suitable candidate for developing new FIA methods for analytes that can induce a colorimetric change in the indicator through an oxidation-reduction reaction.

Electrochemical Sensing and Biosensor Development

The electropolymerization of this compound derivatives has paved the way for novel electrochemical sensors and biosensors with enhanced sensitivity and selectivity.

Polydiphenylamine-4-sulfonic acid (PDPASA) is a conductive polymer that can be electrochemically deposited onto electrode surfaces, such as a glassy carbon electrode (GCE), to create a stable and adherent film. nih.govresearchgate.netresearchgate.net This modification significantly enhances the electrode's performance by catalyzing the oxidation of target analytes. researchgate.netnih.govnih.gov The preparation of these modified electrodes often involves cyclic voltammetry, where the potential is repeatedly scanned in a solution containing the monomer to gradually build the polymer film on the electrode surface. researchgate.netd-nb.info The resulting PDPASA film provides a larger surface area and improved electron transfer kinetics compared to a bare electrode. nih.govresearchgate.net The properties of the modified electrode can be characterized using techniques like atomic force microscopy (AFM), electrochemical impedance spectroscopy (EIS), and cyclic voltammetry (CV). nih.govresearchgate.net

PDPASA-modified electrodes have proven to be highly effective for the sensitive and selective detection of environmental pollutants like catechol. nih.govresearchgate.net Catechol, a toxic substance found in industrial effluents, can be detected with greater sensitivity at a PDPASA/GCE compared to an unmodified electrode. nih.govresearchgate.netnih.gov The polymer film lowers the oxidation potential of catechol and substantially increases the corresponding current, indicating a catalytic effect. nih.govresearchgate.net

Using differential pulse voltammetry (DPV), a linear calibration for catechol has been achieved, demonstrating the sensor's suitability for quantitative analysis in real-world samples like water. nih.govresearchgate.net Research has shown that these sensors can operate within a specific concentration range with a low detection limit. nih.govresearchgate.net Furthermore, the sensor exhibits good selectivity, with common interferents like hydroquinone not hindering the detection of catechol. nih.govresearchgate.net

Table 1. Analytical Performance of dsDNA/PDPASA/GCE Biosensor for Catechol Detection nih.govresearchgate.net
ParameterValue
Analytical TechniqueDifferential Pulse Voltammetry (DPV)
Linear Range0.750 to 8.25 x 10-6 mol L-1
Detection Limit6.48 x 10-7 mol L-1

A significant application of PDPASA-modified electrodes is in the development of electrochemical biosensors for studying DNA damage. nih.govresearchgate.netnih.gov A novel biosensor can be constructed by immobilizing double-stranded DNA (dsDNA) onto the surface of a PDPASA-modified GCE, creating a dsDNA/PDPASA/GCE platform. nih.govresearchgate.net These biosensors are valuable tools for investigating the interaction between toxic chemicals and DNA. nih.govresearchgate.netmdpi.com

This type of biosensor has been used to study the DNA damage caused by catechol and its metabolites. nih.govresearchgate.net By employing an electroactive probe, such as Co(phen)₃³⁺, researchers can monitor changes in the DNA layer after exposure to the contaminant. nih.govresearchgate.net The results from these studies indicate that catechol and its byproducts are responsible for causing damage to DNA, highlighting the utility of these biosensors in toxicology and environmental health research. nih.govresearchgate.net

Application in Oscillatory Chemical Systems

Derivatives of diphenylamine also serve as crucial indicators in the study of complex, non-linear chemical dynamics, such as oscillatory reactions.

Many uncatalyzed bromate oscillatory (UBO) systems exhibit oscillations in electrochemical potential without any visible color change. brandeis.edu Diphenylamine derivatives are used as redox indicators to make these oscillations visually perceptible. brandeis.edu When added to a thin, unstirred layer of the reaction solution, these indicators allow for the direct observation of spatial pattern formation, such as the emergence of concentric rings and spirals. brandeis.edu

In some of these systems, the diphenylamine indicator acts merely as a visual aid, changing color in response to the fluctuating redox potential of the reaction. brandeis.edu In other cases, the indicator can play a more active role in the reaction chemistry. brandeis.edu The addition of the indicator can sometimes extend the duration of the oscillations or even regenerate patterns and oscillations after they have ceased. brandeis.edu

Stability of Oxidized Indicator Forms in Dynamical Systems

The efficacy of this compound as a redox indicator is fundamentally dependent on the stability of its colored, oxidized form within the dynamic environment of a chemical titration. The appearance of a distinct and persistent color at the equivalence point is crucial for accurate endpoint determination. However, the oxidized species can be susceptible to various degradation pathways, which may compromise the precision of the analysis.

The oxidation of this compound proceeds through an intermediate, diphenylbenzidine sulfonic acid, to a final violet-colored quinoid imine structure, which is responsible for the visible endpoint. Research indicates that the stability of this oxidized form is influenced by several factors, including temperature, storage conditions, and the chemical matrix of the titration.

In specific applications, solutions of the oxidized form of sodium diphenylamine sulfonate (DPAS) have demonstrated reasonable stability under controlled conditions. For instance, when prepared by titration against potassium dichromate in a 2N sulfuric acid medium, the resulting blue-violet solutions were found to be stable for at least two weeks, provided they were stored in a cool (below 25°C) and dark environment ekb.eg.

The temperature of the dynamical system has a notable effect on the stability and reaction kinetics of the oxidized indicator. Studies involving the reaction of oxidized diphenylamine with various pharmaceutical compounds have shown that temperature variations can influence the rate of reaction ekb.eg. In one investigation, the chromogen formed by the oxidation of diphenylamine was found to be stable for a minimum of 30 minutes at a constant temperature of 60°C, suggesting a degree of thermal stability over the typical duration of a laboratory procedure ekb.eg.

Table 1: Reported Stability of Oxidized this compound Solutions

Preparation Method Storage Conditions Reported Stability Source
Titration with K₂Cr₂O₇ in 2N H₂SO₄ Cool (<25°C), dark place At least two weeks ekb.eg
Oxidized with Iron (III) 60°C At least 30 minutes ekb.eg

However, the redox reaction of the indicator is not always perfectly reversible, and the oxidized form can undergo slow decomposition iupac.org. This instability can lead to a "fading" endpoint or a premature color change, introducing indicator error. Factors that contribute to this error include the rate of titrant addition and the efficiency of stirring during the titration iupac.org. Rapid addition or poor mixing can lead to localized excesses of the titrant, potentially promoting irreversible side reactions or decomposition of the oxidized indicator.

While kinetic studies specifically on the decomposition of the oxidized sulfonic acid derivative in titration media are limited, research on the degradation of the parent compound, diphenylamine, provides insight into potential decay mechanisms. For example, the degradation of diphenylamine in aqueous solutions by persulfate has been shown to follow pseudo-first-order kinetics researchgate.net. The rate of this degradation is significantly influenced by factors such as pH, temperature, and the presence of catalytic ions researchgate.net. Such studies suggest that the core structure of the indicator is susceptible to oxidative degradation, forming various intermediates.

Table 2: Kinetic Model for Degradation of Diphenylamine (Parent Compound)

System Kinetic Model Influencing Factors Source
Diphenylamine with Persulfate Pseudo-first-order Temperature, Persulfate concentration, pH, Ionic strength, Catalytic ions (Fe³⁺, Ag⁺) researchgate.net

Polymerization and Material Science Research

Synthesis of Polydiphenylamine Sulfonic Acid (PDPASA)

Polythis compound (PDPASA) is a self-doped conducting polymer, meaning the sulfonic acid group is covalently bonded to the polymer backbone, providing the doping counter-ion without the need for an external dopant. This intrinsic doping enhances its solubility, particularly in water, and processability compared to its parent polymer, polydiphenylamine (PDPA).

Electrochemical polymerization is a widely used technique for synthesizing PDPASA, offering precise control over film thickness, morphology, and properties. This method involves the oxidative polymerization of the diphenylamine (B1679370) sulfonic acid monomer on an electrode surface.

Cyclic voltammetry is a primary electrochemical technique for both the synthesis and characterization of polydiphenylamine. researchgate.net During this process, a potential is repeatedly swept between two limits, causing the monomer to oxidize and deposit as a polymer film on the working electrode. researchgate.netresearchgate.net The growth of the polymer film can be monitored by the increase in the redox currents with each cycle. researchgate.net For instance, the electrochemical polymerization of diphenylamine has been successfully carried out on single-walled carbon nanotube (SWNT) films, indicating that the nanotubes act as an effective electrode material for the deposition of the polymer. researchgate.net Spectroelectrochemical studies, which combine spectroscopy with electrochemistry, can be employed in-situ to identify the formation of the polymer and its intermediate species during electropolymerization. researchgate.net

Key parameters influencing electrochemical polymerization include:

Monomer Concentration: Higher concentrations generally lead to faster polymer growth.

Solvent and Electrolyte: Aqueous acidic solutions, such as sulfuric acid, are commonly used. researchgate.net

Scan Rate and Potential Range: These parameters affect the structure and adherence of the resulting polymer film. researchgate.net

Electrode Material: Platinum and carbon-based materials are common choices. researchgate.net

Chemical oxidative polymerization offers a scalable method for producing larger quantities of PDPASA powder. This technique typically involves the use of a chemical oxidizing agent to initiate the polymerization of the this compound monomer in a solution.

A common method is chemical oxidation using an initiator like ammonium (B1175870) persulfate (APS) in an acidic medium, such as sulfuric acid (H₂SO₄). researchgate.net The reaction is often carried out at reduced temperatures (e.g., 5°C) to control the reaction rate and obtain a higher molecular weight polymer. The polymerization is indicated by a color change in the solution, for example, from colorless to green. After polymerization, the resulting polymer is typically precipitated, washed to remove unreacted monomer and initiator, and then dried. researchgate.net Different procedures, including reactions in homogenous solutions or via interfacial processes, can be employed, with the latter reportedly yielding products with the highest molecular mass. researchgate.net

The structural characteristics of the polymer are influenced by the reaction conditions. It has been demonstrated that the chain propagation in the oxidative polymerization of diphenylamine primarily occurs through a C-C coupling at the para-position of the phenyl rings, rather than the N-C coupling seen in aniline (B41778) polymerization. researchgate.netnih.gov

Doping is a critical process for imparting conductivity to polymers like polydiphenylamine. While PDPASA is self-doped, external dopants can be used with polydiphenylamine (PDPA) to enhance its properties. Methane sulfonic acid (MeSA) and p-Toluene sulfonic acid (p-TSA) are effective dopants.

Methane Sulfonic Acid (MeSA): Diphenylamine can be polymerized in the presence of MeSA to yield a MeSA-doped polydiphenylamine. researchgate.net The presence of the dopant is confirmed by techniques like X-ray photoelectron spectroscopy (XPS), which detects the sulfur from the sulfonic acid group within the polymer matrix. researchgate.net Thermogravimetric analysis (TGA) can also indicate the level of doping by showing a weight loss corresponding to the dopant molecule at elevated temperatures. researchgate.net MeSA doping can significantly improve the solubility of PDPA in organic solvents such as N,N′-dimethylformamide (DMF), dimethylsulfoxide (DMSO), and N-methylpyrrolidinone (NMP). researchgate.net

p-Toluene Sulfonic Acid (p-TSA): This is another strong acid used to dope (B7801613) conducting polymers. researchgate.netresearchgate.net The doping process involves the protonation of the polymer backbone, which introduces charge carriers (polarons) and leads to a significant increase in electrical conductivity. researchgate.netresearchgate.net The effectiveness of p-TSA doping is evident in the altered electronic and magnetic properties of the polymer, which can be studied using techniques like Electron Paramagnetic Resonance (EPR). researchgate.net The thermal stability of the polymer can also be influenced by the presence of the dopant. researchgate.net

Table 1: Comparison of Polymerization Methods for Polydiphenylamine and its Derivatives
FeatureElectrochemical PolymerizationChemical Polymerization
Primary Product Form Adherent thin film on an electrodePowder/precipitate
Control over Thickness High (controlled by charge passed)Low
Typical Oxidant Applied electrical potentialAmmonium persulfate (APS)
Scalability Limited to electrode surface areaHigh, suitable for bulk synthesis
Key References researchgate.net, researchgate.net , researchgate.net

Nanostructured Poly(diphenylamine) Materials

The incorporation of nanostructures with PDPASA or the synthesis of the polymer in a nanostructured form has led to the development of advanced materials with enhanced properties and functionalities.

Composites of polydiphenylamine and carbon nanotubes (CNTs) combine the electrical properties of the polymer with the exceptional mechanical strength and high surface area of CNTs. researchgate.netnih.gov These composites can be synthesized by the in situ polymerization of the monomer in the presence of dispersed CNTs. nih.gov This approach can lead to either the entrapment of CNTs within the polymer matrix or the grafting of polymer chains onto the surface of functionalized CNTs. nih.gov The resulting nanocomposites often exhibit higher electrical conductivity compared to the pristine polymer. nih.gov For instance, the conductivity of a multi-walled carbon nanotube-grafted-PDPASA composite was found to be 1.25 mS/cm, significantly higher than that of pure PDPASA (0.25 x 10⁻⁵ S/cm). nih.gov

When a polymer like PDPASA is synthesized or incorporated within the channels of mesoporous materials (e.g., mesoporous silica), its properties can be significantly altered due to confinement effects. mdpi.com These effects arise from the physical constraints imposed by the nanopores, which can influence the polymer chain arrangement and dynamics. mdpi.comnih.gov This confinement can lead to shifts in the spectroscopic properties of the entrapped molecules and can decelerate dynamic processes compared to those in a bulk solution. mdpi.com The geometry and size of the pores play a major role in determining the extent of these confinement effects. psu.edu

Nanohybrid composites are created by integrating inorganic nanoparticles into the PDPASA matrix, leading to materials with synergistic properties.

(3-mercaptopropyl)trimethoxysilane (MPTMS) as a Coupling Agent: MPTMS is a silane (B1218182) coupling agent used to improve the interfacial adhesion between the organic polymer matrix and inorganic fillers like Al₂O₃ or carbon fibers. electrochemsci.orgbwise.krresearchgate.net MPTMS molecules can form covalent bonds with the surface of the inorganic filler (via the trimethoxysilane (B1233946) group) and can interact or bond with the polymer matrix (via the mercaptopropyl group). bwise.kr In PDPASA-Al₂O₃ composites, MPTMS has been used as a linker to create a more robust and stable hybrid material. electrochemsci.org This improved interfacial interaction enhances the performance and long-term stability of the resulting device or material. electrochemsci.orgresearchgate.net

Table 2: Properties of Nanostructured Polydiphenylamine Materials
Material TypeKey ComponentsNotable Properties/FindingsKey References
Grafted Nanocomposite PDPASA, Multi-walled carbon nanotubes (MWNTs)Improved electrical conductivity (1.25 mS/cm vs. 0.25 x 10⁻⁵ S/cm for pristine PDPASA). Water soluble. nih.gov
Electrochemical Composite PDPA, Single-walled carbon nanotubes (SWNTs)High specific discharge capacity (ca. 245 mAh/g) as a positive electrode in lithium cells. researchgate.net
Nanohybrid Composite PDPASA, nano-Al₂O₃, MPTMSHigh sensitivity, good linearity (R²=0.9949), and long-term stability for humidity sensing. electrochemsci.org

Applications in Functional Materials

The inherent properties of polymers derived from this compound allow for their integration into a variety of functional materials. The presence of the sulfonic acid group is pivotal, imparting hydrophilicity and acting as a built-in dopant, which is essential for achieving electrical conductivity.

The development of efficient polymer electrolyte membranes (PEMs) is a critical aspect of fuel cell technology. The primary role of a PEM is to facilitate proton transport while preventing the passage of fuel and oxidant. Materials for this purpose require high proton conductivity and robust chemical and thermal stability. mdpi.com

The sulfonic acid group (–SO₃H) is the key functional component responsible for proton conduction in many PEMs, such as the widely used perfluorinated sulfonic acid membranes (e.g., Nafion). mdpi.com Polymers functionalized with these groups can conduct protons, especially in a hydrated state. While research has extensively covered materials like sulfonated polyimides and sulfonated poly (ether ether ketone), the principles extend to other polymers containing sulfonic acid moieties. mdpi.comkfupm.edu.sa The incorporation of this compound into a polymer backbone introduces these necessary proton-donating groups. The development of composite membranes, where such functionalized polymers are blended with other materials, aims to enhance mechanical strength and control water uptake, which are critical for the durability and performance of a fuel cell. mdpi.com

Poly(this compound) has been successfully utilized in the fabrication of high-performance humidity sensors. electrochemsci.orgelectrochemsci.org These sensors operate by measuring changes in electrical properties, such as impedance or frequency, as the material interacts with ambient water vapor. The hydrophilic sulfonic acid groups in the polymer readily absorb water molecules, altering the electrical characteristics of the sensor film in a predictable manner.

To enhance sensor performance, poly(this compound) is often used to create organic-inorganic hybrid composites. For instance, nanocomposites prepared with materials like nano-Al₂O₃, (3-mercaptopropyl) trimethoxysilane (MPTMS), and nano-ZnO have demonstrated superior sensing capabilities. electrochemsci.orgresearchgate.net These hybrid materials exhibit high sensitivity, good linearity across a wide humidity range, rapid response and recovery times, and low hysteresis. electrochemsci.orgelectrochemsci.org

Research findings indicate that sensors based on these composites show significant changes in impedance, often spanning several orders of magnitude over the relative humidity (RH) range of 10-95%. electrochemsci.org The performance of a sensor utilizing a composite of poly(this compound), MPTMS, and 50 wt% Al₂O₃ showed excellent linearity, a rapid response time of 55 seconds, and good long-term stability. electrochemsci.org

Below is an interactive table summarizing the performance characteristics of various humidity sensors based on poly(this compound) (PSDA) composites.

Sensing Material CompositionSensing Range (%RH)Response Time (s)Recovery Time (s)Hysteresis (%RH)Sensitivity Principle
PSDA-MPTMS-Al₂O₃ (50 wt%) electrochemsci.org10-9555 (at 1 kHz)155 (at 1 kHz)&lt;4Impedance Change (~3 orders of magnitude)
PSDA-MPTMS-ZnO researchgate.net12-959060&lt;4Impedance Change (~3 orders of magnitude)
EPSDA-MPTMS-Al₂O₃ electrochemsci.orgFull RangeFastFastLowQCM Frequency Shift

PSDA: Chemically synthesized poly(this compound); EPSDA: Electrochemically synthesized poly(this compound); MPTMS: (3-mercaptopropyl) trimethoxysilane; QCM: Quartz Crystal Microbalance.

Poly(this compound) is a member of the family of intrinsically conducting polymers (ICPs). msstate.edu The electrical conductivity of these materials stems from their conjugated π-electron systems along the polymer backbone. However, for a polymer to be conductive, it must exist in a "doped" state, where charge carriers (polarons and bipolarons) are introduced into the polymer chain. nih.gov

A key advantage of poly(this compound) is its self-doping capability. The sulfonic acid group attached to the polymer chain can provide the necessary proton (dopant) to the polymer backbone, a process known as acid/base doping chemistry. researchgate.net This eliminates the need for an external acid dopant, simplifying processing and enhancing the stability of the material's conductive state. The doping level can be controlled, which in turn allows for the tuning of properties such as electrical conductivity and solubility. researchgate.net

The conductivity of undoped conjugated polymers is typically very low, in the range of insulators (10⁻¹⁰ to 10⁻⁶ S·cm⁻¹). nih.gov Through doping, their conductivity can be increased by many orders of magnitude, reaching values comparable to semiconductors or even metals. For example, some doped polyaniline derivatives can exhibit conductivities exceeding 1000 S·cm⁻¹. nih.gov Copolymers of diphenylamine and aniline have also been synthesized to create conductive materials with tailored electrochemical behaviors and structures. researchgate.net

Characterization of Polymer Properties

To fully understand and optimize the performance of materials derived from this compound, various analytical techniques are employed to characterize their electrochemical and structural properties.

In-situ spectroelectrochemistry is a powerful technique used to study the changes in a material's optical properties (e.g., UV-Visible absorbance) as its electrochemical state is actively changed. mdpi.com This method is particularly useful for analyzing the polymerization process and the redox behavior of conducting polymers.

During the electropolymerization of diphenylamine, in-situ spectroelectrochemical studies can identify the formation of the polymer and its intermediate species. researchgate.net The UV-visible spectrum recorded during this process for poly(diphenylamine) reveals distinct absorption bands, such as those around 380, 470, and 570 nm, which correspond to the electronic transitions within the developing polymer structure. researchgate.net This technique allows researchers to observe the transition from monomer to polymer and to study the different oxidation states of the final polymer, which are often associated with distinct color changes (electrochromism). researchgate.netmdpi.com For the closely related polyaniline, these states are known as leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized, conductive), and pernigraniline (fully oxidized). mdpi.com

The macroscopic properties of a polymer are heavily influenced by its microscopic structure and morphology. X-ray diffraction (XRD) is a primary technique used to investigate the degree of crystallinity in a polymer. XRD studies on copolymers containing diphenylamine have confirmed their semi-crystalline nature. niscpr.res.in The presence and sharpness of peaks in an XRD diffractogram provide information about the ordered (crystalline) and disordered (amorphous) regions within the material. researchgate.net

Proton Conductivity Measurements

The investigation of proton conductivity in polymers derived from or incorporating this compound is a specialized area of material science research, primarily targeting applications in proton exchange membranes (PEMs) for fuel cells and humidity sensors. Research has explored the synthesis of novel composite materials and copolymers to enhance their proton transport properties under various temperature and humidity conditions.

Detailed research findings have demonstrated the potential of incorporating this compound derivatives into polymer matrices to create materials with significant proton conductivity. A notable study focused on the development of a high-temperature proton exchange membrane (HTPEM) by doping a cross-linked polybenzimidazole (mPBI) network with a bifunctional acid proton conductor derived from this compound. acs.org

This conductor, zirconium 4,4'-[aminopropyl sulfonate (methyl phosphate)] this compound (Zr-PPSA), was synthesized to contain both sulfonic acid (−SO₃H) groups, which facilitate proton transfer at high relative humidity (RH), and phosphonic acid (−PO₃H₂) groups, for conduction at low RH. acs.org The resulting composite membranes, mPBI–TGIC/ZrPPSA, exhibited promising proton conductivity across a wide range of conditions.

The proton conductivity of these composite membranes was systematically measured, revealing a strong dependence on both the concentration of the Zr-PPSA dopant and the relative humidity. At a high temperature of 180 °C and 100% RH, the membranes demonstrated substantial proton conductivity, reaching up to 0.134 S/cm. Even under anhydrous conditions (0% RH), the membranes maintained a notable conductivity of 0.025 S/cm, highlighting the effectiveness of the bifunctional acid dopant. acs.org

The following table summarizes the key proton conductivity data for the mPBI–TGIC/ZrPPSA composite membranes at 180 °C: acs.org

In other research, the synthesis of poly(diphenylamine sulfonate) was reported, and its solid-state conductivity was measured to be 1x10⁻⁴ S cm⁻¹. scribd.com Furthermore, poly(this compound) (PSDA) has been investigated for its humidity sensing properties, which are intrinsically linked to its proton conductivity. rsc.orgmdpi.comresearchgate.net The mechanism of sensing in such materials relies on the absorption of water molecules, which facilitates proton hopping and thus an increase in ionic conductivity. rsc.orgmdpi.com This principle underscores the potential of PSDA and its derivatives as materials where proton transport can be modulated by the presence of water.

The durability of the proton conductivity in these modified membranes has also been a subject of investigation. For instance, the mPBI–TGIC(10)/ZrPPSA(40) membrane exhibited only a 2.25% decline in conductivity after a 96-hour washing test, indicating good stability of the dopant within the polymer matrix. acs.org

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Diphenylamine (B1679370) Sulfonic Acid. These calculations provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

DFT studies on p-substituted diphenylamine antioxidants have been performed to investigate their radical scavenging properties and their ability to chelate metal ions. researchgate.net Such studies are crucial for understanding the antioxidant mechanism and designing more effective stabilizers. Similar DFT calculations on Diphenylamine Sulfonic Acid can provide insights into its antioxidant potential and its behavior in redox reactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from quantum chemical calculations that help in understanding the electronic transitions and reactivity of a molecule. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For various diphenylamine and triphenylamine-based dyes, DFT has been used to calculate the HOMO and LUMO energy levels to assess their potential as sensitizers in dye-sensitized solar cells. nih.govyoutube.com The electron-withdrawing or donating nature of substituents has a significant impact on these energy levels. For this compound, the sulfonic acid group, being an electron-withdrawing group, is expected to influence its electronic properties significantly.

Table 2: Calculated Electronic Properties of Related Amine and Sulfonic Acid Compounds

Compound Class Computational Method Calculated Properties Significance
Triphenylamine-based dyes DFT (M05-2X/6-31+G(d,p)) HOMO-LUMO energies, absorption spectra Assessment of potential for photovoltaic applications. nih.gov
Sulfonamide compound DFT (B3LYP/6-31G(d,p)) HOMO-LUMO energies, NBO analysis Understanding charge transfer and molecular stability.
Sulfonic acids with different pendants DFT (B3LYP/6-311++G(2d,2p)) Proton dissociation properties Insight into conductivity in polymer electrolyte membranes. nih.gov

Simulation of Redox Processes and Indicator Behavior at the Molecular Level

This compound is well-known for its use as a redox indicator. nih.gov The color change observed during redox titrations is a direct consequence of changes in its electronic structure upon oxidation or reduction. While experimental studies have characterized this behavior, computational simulations can provide a molecular-level understanding of the underlying processes.

The redox transformation of diphenylamine involves the formation of colored intermediates and products. The initial oxidation product is a colorless diphenylbenzidine, which is further oxidized to a violet quinone-imine derivative. The sulfonation of diphenylamine improves its solubility in water without fundamentally altering this redox behavior.

Molecular dynamics (MD) simulations could be employed to study the interaction of this compound with oxidizing and reducing agents in solution. Such simulations can reveal the dynamics of electron transfer and the structural changes that accompany the redox process. Furthermore, quantum mechanical calculations can be used to model the electronic spectra of the different redox states of this compound, thereby explaining the observed color changes. Although specific simulation studies on the redox behavior of this compound are not widely reported, the methodologies have been applied to other complex chemical systems.

For instance, MD simulations have been used to study the dynamic behavior of surfactants on surfaces, providing insights into adsorption and aggregation phenomena at the molecular level. researchgate.net Similar approaches could be adapted to simulate the interaction of this compound with electrode surfaces or other interfaces where redox reactions occur.

Predictive Models for Novel Analytical and Material Science Applications

The development of predictive models, often leveraging machine learning and quantitative structure-activity relationship (QSAR) approaches, holds significant promise for discovering novel applications of this compound and its derivatives. These models can correlate molecular structures with their physicochemical properties, biological activities, or performance in specific applications.

In the realm of material science, machine learning is increasingly used to accelerate the discovery and design of new materials with desired properties. nih.govresearchgate.net For example, machine learning models can be trained on datasets of known compounds to predict properties such as solubility, stability, and electronic characteristics. nih.gov Such models could be used to screen virtual libraries of this compound derivatives to identify candidates with enhanced performance as redox indicators, corrosion inhibitors, or components in conductive polymers.

QSAR models have been developed for various classes of sulfonamide derivatives to predict their biological activities, such as anticonvulsant or anticancer effects. These models typically use a set of calculated molecular descriptors to build a mathematical relationship with the observed activity. A similar approach could be used to develop predictive models for the analytical performance of this compound derivatives as redox indicators, correlating their structural features with properties like transition potential and color intensity.

While specific predictive models for this compound are not yet prevalent in the literature, the foundational methodologies are well-established. The continued growth of computational power and the increasing availability of large datasets are expected to facilitate the development of such models, paving the way for the rational design of new this compound-based materials and analytical reagents.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of diphenylamine (B1679370) sulfonic acid often involves harsh conditions, such as the use of concentrated sulfuric acid, which raises environmental and safety concerns. acs.org Future research is increasingly focused on developing greener, more sustainable synthetic methodologies. While conventional methods for creating diarylamines, the core structure of diphenylamine sulfonic acid, have relied on transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig, Chan-Evans-Lam, and Ullmann reactions, these often require costly and environmentally harmful metal catalysts. nih.govsemanticscholar.org

Emerging sustainable alternatives are gaining traction. These include:

Metal-Free Synthesis: Novel one-pot, metal-free approaches for diarylamine synthesis are being developed using readily available and inexpensive starting materials like aromatic aldehydes and anilines. semanticscholar.org These methods offer high atom economy and avoid the issues of metal contamination and toxicity. semanticscholar.org

Nitrosonium-Initiated Reactions: A new method for preparing diarylamines involves nitrosonium-initiated C-N bond formation, which complements transition metal-catalyzed reactions and offers an alternative pathway. nih.gov

Desulfinylative Smiles Rearrangement: This transition-metal-free reaction proceeds under mild conditions and provides access to a wide range of diarylamines. iupac.org

Green Sulfonation Methods: Research into sustainable sulfonation is also critical. A mild, one-step strategy for synthesizing aryl sulfonic acids uses thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate and air as a green oxidant. datapdf.com

Future work in this area will likely focus on integrating these green principles to develop a direct, environmentally benign synthesis route for this compound, minimizing waste and avoiding hazardous reagents.

Synthesis ApproachKey FeaturesPotential Environmental Benefits
Metal-Free Synthesis One-pot strategy using aromatic aldehydes and anilines. semanticscholar.orgAvoids transition metal catalysts, reducing toxicity and contamination. semanticscholar.org
Nitrosonium-Initiated C-N Bond Formation Complements traditional cross-coupling reactions. nih.govReduces reliance on costly and potentially harmful metal catalysts. nih.gov
Desulfinylative Smiles Rearrangement Transition-metal-free and proceeds under mild conditions. iupac.orgOffers a regioselective pathway without stoichiometric metals. iupac.org
Green Sulfonation Uses thiourea dioxide and air as an oxidant. datapdf.comEmploys eco-friendly and readily available reagents. datapdf.com

Exploration of Novel Redox Applications in Complex Biological and Environmental Matrices

This compound is a well-established redox indicator, particularly for the determination of iron using potassium dichromate in various samples, including environmental water sources like rivers and seawater. nih.govsemanticscholar.orgiupac.org Its color change from green to violet provides a clear endpoint in titrations. iupac.org However, its potential applications extend far beyond this traditional use.

Future research is aimed at harnessing its redox properties for more complex analytical challenges:

Biological Systems: A notable area of exploration is its use in the spectrophotometric micro-determination of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen and Indomethacin in their pharmaceutical preparations. nih.govmdpi.com This opens the door for developing new analytical methods for other biologically active molecules in complex matrices such as human serum and urine. mdpi.com

Environmental Monitoring: While already used for iron detection in water, there is potential to develop more sensitive and selective methods for a wider range of analytes in complex environmental samples like soil and wastewater. acs.orgnih.gov Flow-injection analysis (FIA) is a promising technique that offers high sensitivity and sample throughput for determining trace elements in environmental matrices. nih.govsemanticscholar.org

The development of novel analytical procedures using this compound could provide simple, cost-effective, and rapid methods for monitoring pollutants and pharmaceuticals in both biological and environmental systems.

Application AreaCurrent UseFuture Exploration
Environmental Analysis Determination of iron in river and seawater. nih.govsemanticscholar.orgDevelopment of sensitive methods for a broader range of pollutants in soil and wastewater. acs.org
Biological/Pharmaceutical Analysis Micro-determination of NSAIDs in pharmaceutical forms. nih.govmdpi.comAnalysis of other bioactive molecules in complex biological fluids like serum and urine. mdpi.com

Advanced Functional Material Design Based on Poly(this compound) for Emerging Technologies

The polymerization of this compound leads to the formation of poly(this compound) (PDPSA), a conducting polymer with a range of desirable properties, including water solubility and electrochemical activity. nih.gov Research into PDPSA and its composites is paving the way for its use in various emerging technologies.

Key areas of future development include:

Sensors: Hybrid composites of PDPSA with nanomaterials like nano-alumina are being investigated for the fabrication of impedimetric humidity sensors. These sensors exhibit high sensitivity, rapid response and recovery times, and good long-term stability. nih.gov

Optoelectronics: Sulfonated poly(diphenylamine) (SPDPA) has been successfully used as a novel hole-collecting and hole-injection layer in polymer photovoltaic cells and polymer light-emitting diodes (PLEDs), respectively. iupac.orgresearchgate.net In photovoltaic cells, it led to higher power conversion efficiency, and in PLEDs, it demonstrated improved electroluminescence efficiency. iupac.orgresearchgate.net Further optimization of the polymer structure could lead to even greater performance in these devices.

Electrochromic Devices: Related polymers, such as triphenylamine-based poly(amide-imide)s, exhibit stable electrochromic behavior, with distinct color changes upon oxidation. mdpi.com This suggests that PDPSA could be a candidate for the development of new electrochromic materials for applications like smart windows and displays.

The unique combination of conductivity, solubility, and electrochemical activity makes PDPSA a highly versatile platform for the design of next-generation functional materials.

Emerging TechnologyApplication of PDPSA/SPDPAPerformance Benefit
Humidity Sensors As a nanocomposite with nano-alumina. nih.govHigh sensitivity, rapid response, and good stability. nih.gov
Polymer Photovoltaics As a hole-collecting layer. iupac.orgIncreased power conversion efficiency. iupac.org
Polymer Light-Emitting Diodes (PLEDs) As a hole-injection layer. researchgate.netImproved electroluminescence efficiency. researchgate.net
Energy Storage Potential as a cathode material in dual-ion batteries (based on PDPA). datapdf.comHigh energy density. datapdf.com

Integration with Artificial Intelligence and Machine Learning for Predictive Analysis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science and chemical research. While specific ML models for this compound are not yet prevalent, the methodologies being developed for related compounds and materials offer a clear roadmap for future research.

Potential applications of AI and ML in this field include:

Predicting Redox Potentials: ML models, such as Gaussian Process Regression, are being developed to predict the redox potentials of organic molecules. acs.orgwikipedia.org Such models could be trained on data for this compound and its derivatives to rapidly screen for new indicators with tailored redox properties for specific applications.

Designing Novel Polymers: AI and ML are being used to accelerate the discovery of polymers with desired properties, such as high thermal conductivity. semanticscholar.orgiupac.org This approach could be adapted to design novel poly(this compound)-based materials with optimized electronic and optical properties for use in sensors, solar cells, and batteries.

Accelerating Sensor Development: AI is being employed to design better chemical sensors by identifying promising new materials and probes. mdpi.com An AI-driven approach could be used to predict the sensitivity and selectivity of PDPSA-based sensors for various target analytes, streamlining the development process.

Structure-Property Relationship Analysis: A study on diphenylamine antioxidants has already demonstrated the use of machine learning to quantify the relationship between molecular structure and antioxidant performance. orientjchem.org A similar approach could be applied to this compound to understand how different substituents affect its redox behavior and the performance of its corresponding polymer.

By leveraging the predictive power of AI and ML, researchers can significantly reduce the time and cost associated with the discovery and optimization of new materials and applications based on this compound.

In-depth Mechanistic Understanding through Advanced Spectroscopy and Multiscale Computation

A deeper understanding of the fundamental mechanisms governing the behavior of this compound and its polymer is crucial for its rational design and application in advanced technologies. Future research will increasingly rely on a combination of advanced spectroscopic techniques and multiscale computational modeling to probe these mechanisms.

Key areas for future investigation include:

Spectroelectrochemical Analysis: In-situ UV-visible spectroelectrochemistry is a powerful tool for studying the electronic transitions and identifying reactive intermediates during the electropolymerization of diphenylamine and its derivatives. nih.govsemanticscholar.orgnih.gov This technique can provide detailed insights into the polymerization mechanism of this compound and the redox switching of the resulting polymer.

Computational Chemistry: Density Functional Theory (DFT) is being used to study the electronic structure and properties of related organic molecules, such as triphenylamine-based dyes for solar cells and the dissociation properties of sulfonic acids. mdpi.comresearchgate.net DFT calculations can be employed to predict the redox potential, absorption spectra, and other key properties of this compound, providing a theoretical framework for understanding its experimental behavior.

Multiscale Modeling: For complex systems like polymers, multiscale modeling approaches are necessary to bridge the gap between molecular-level interactions and macroscopic material properties. mdpi.commdpi.com These methods can be used to simulate the morphology and dynamics of poly(this compound) chains, providing insights into how factors like chain packing and hydration affect its conductivity and sensor response.

The synergy between advanced experimental and computational methods will be instrumental in unraveling the complex structure-property-performance relationships of this compound and its polymer, guiding the development of next-generation materials and devices.

Q & A

Q. How is diphenylamine sulfonic acid utilized as a redox indicator in titrimetric analysis?

this compound serves as a redox indicator in titrations involving strong oxidizing agents like dichromate (Cr₂O₇²⁻). Its colorless reduced form transitions to purple upon oxidation, with a standard redox potential (E⁰) of 0.84 V in dilute acid . For methodological accuracy:

  • Prepare the indicator as a 0.2% aqueous solution of its barium salt or a 1% solution in concentrated sulfuric acid .
  • Control acid concentration rigorously (e.g., 1 M H₂SO₄) to avoid endpoint ambiguity due to pH-dependent redox behavior .
  • Validate results using blank corrections to account for indicator self-oxidation, as outlined in studies by Sarver and Kolthoff .

Q. What is the role of this compound in quantifying nucleic acids?

The diphenylamine method, optimized by Burton (1965), quantifies DNA via its deoxyribose reaction under acidic conditions, producing a blue chromogen measurable at 600 nm . Key methodological considerations:

  • Use 4% diphenylamine in glacial acetic acid with trace sulfuric acid to enhance sensitivity .
  • Avoid RNA interference by hydrolyzing samples in perchloric acid (PCA) at 70°C for 15 minutes .
  • Validate with standard DNA solutions (e.g., calf thymus DNA) and correct for turbidity using parallel assays without diphenylamine .

Advanced Research Questions

Q. How can this compound be integrated into electrochemical sensors for analytical applications?

Poly(this compound) (PDPSA) electrodes exhibit enhanced conductivity and selectivity for voltammetric detection of biomolecules like phenylephrine hydrochloride:

  • Synthesize PDPSA via oxidative polymerization in 1 M H₂SO₄ using ammonium persulfate as an initiator, achieving a doping efficiency of ~85% .
  • Characterize using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to confirm redox activity and charge-transfer resistance .
  • Optimize pH (e.g., pH 7.0 phosphate buffer ) to stabilize analyte-probe interactions, as demonstrated in recent voltammetric studies .

Q. What challenges arise when using this compound in redox titrations, and how can they be mitigated?

Challenges include endpoint ambiguity and blank corrections due to:

  • Non-linear redox kinetics in high-acid conditions, leading to sluggish color transitions .
  • Self-oxidation of the indicator in acidic media, requiring standardized preparation protocols (e.g., fresh solutions in boiled, oxygen-free water) . Mitigation strategies:
  • Use partially pre-oxidized indicator to reduce blank corrections, as proposed by Willard and Young .
  • Pair with potentiometric measurements to cross-validate endpoints in Cr(VI)-Fe(II) systems .

Q. How does sulfonic acid functionalization enhance the properties of diphenylamine-based polymers?

Sulfonic acid groups impart hydrophilicity and proton conductivity, making PDPSA suitable for:

  • Humidity sensing : Nanocomposites of PDPSA with TiO₂ show impedance shifts of 10³–10⁶ Ω across 20–90% relative humidity .
  • Ion-exchange membranes : Methanesulfonic acid-doped PDPSA achieves ionic conductivities of 0.1–1.0 S/cm under hydrated conditions .
  • pH-responsive materials : Sulfonic acid groups enable reversible protonation, altering optical properties in AIE (aggregation-induced emission) systems .

Q. What contradictions exist in the literature regarding this compound’s analytical performance?

Discrepancies include:

  • DNA assay specificity : Early studies reported interference from RNA and proteins, necessitating PCA hydrolysis , while later work highlights variability in chromogen stability across DNA sources .
  • Titration accuracy : Older methods (e.g., FeO determination in geology) required manual endpoint estimation , whereas modern protocols advocate automated potentiometric validation . Resolution: Cross-reference results with orthogonal techniques (e.g., HPLC for DNA purity; XRF for Fe quantification) .

Methodological Guidelines

  • Synthesis : For PDPSA, maintain a monomer-to-oxidant ratio of 1:1.25 (this compound: ammonium persulfate) in 1 M H₂SO₄ at 0–5°C to prevent overoxidation .
  • Storage : Store this compound solutions in amber vials under nitrogen to minimize photolytic and oxidative degradation .
  • Data Validation : Use ICP-MS or NMR to confirm sulfonic acid doping levels in polymers, correlating with electrochemical performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.